- Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives, Spain, , ,
Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)

Benzofuran-7-carbaldehyde structure
Nombre del producto:Benzofuran-7-carbaldehyde
Número CAS:95333-14-5
MF:C9H6O2
Megavatios:146.14274263382
MDL:MFCD08272125
CID:799358
PubChem ID:11126406
Benzofuran-7-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 7-Benzofurancarboxaldehyde
- 1-BENZOFURAN-7-CARBALDEHYDE
- 7-Benzofurancarboxaldehyde (9CI)
- Benzo[b]furan-7-carboxaldehyde
- Benzofuran-7-carbaldehyde
- 7-benzofurancarbaldehyde
- 7-formylbenzofuran
- benzo[b]furan-7-carbaldehyde
- benzofur-7-carboxaldehyde
- Benzofuran-7-carboxaldehyde
- indole-7-carboxaldehyde
- 7-benzo[b]furancarbaldehyde
- RGPUSZZTRKTMNA-UHFFFAOYSA-N
- SBB086468
- 6527AJ
- SY024200
- AM806857
- MFCD08272125
- EN300-246686
- Z1198176767
- SCHEMBL1802080
- 95333-14-5
- DTXSID90456072
- VDA33314
- AKOS006229516
- CS-11539
-
- MDL: MFCD08272125
- Renchi: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H
- Clave inchi: RGPUSZZTRKTMNA-UHFFFAOYSA-N
- Sonrisas: O=CC1C2=C(C=CO2)C=CC=1
Atributos calculados
- Calidad precisa: 146.03700
- Masa isotópica única: 146.036779430g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 156
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 30.2
Propiedades experimentales
- Denso: 1.238
- Punto de ebullición: 251.549°C at 760 mmHg
- Punto de inflamación: 110.192°C
- índice de refracción: 1.652
- PSA: 30.21000
- Logp: 2.24530
Benzofuran-7-carbaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8088-250MG |
benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 250MG |
¥ 184.00 | 2023-04-12 | |
Enamine | EN300-246686-2.5g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 2.5g |
$287.0 | 2024-06-19 | |
Enamine | EN300-246686-5.0g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 5.0g |
$535.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-250mg |
7-Formylbenzofuran |
95333-14-5 | 98% | 250mg |
¥124.00 | 2024-04-24 | |
eNovation Chemicals LLC | K46289-0.25g |
Benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 0.25g |
$264 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-100mg |
7-Formylbenzofuran |
95333-14-5 | 98% | 100mg |
¥73.00 | 2024-04-24 | |
TRC | B425995-100mg |
Benzofuran-7-carbaldehyde |
95333-14-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB451239-250 mg |
Benzofuran-7-carbaldehyde; . |
95333-14-5 | 250MG |
€142.80 | 2023-07-18 | ||
Chemenu | CM101071-250mg |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 250mg |
$*** | 2023-05-29 | |
Chemenu | CM101071-1g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 1g |
$95 | 2024-07-18 |
Benzofuran-7-carbaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Preparation of tricyclic lactam compounds as glucose transport enhancers, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furanJournal of the Chemical Society, 1984, (9), 1479-85,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triethylamine ; -78 °C
1.2 Reagents: Triethylamine ; -78 °C
Referencia
- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ; 3 h, 90 °C
Referencia
- An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofuransTetrahedron, 2005, 61(32), 7746-7755,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt → reflux; 90 min, reflux; reflux → 0 °C
1.2 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
1.2 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
Referencia
- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonistsBioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Solvents: Water ; -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Solvents: Water ; -78 °C
Referencia
- Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt
1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt
Referencia
- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt → 50 °C; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- 2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants, World Intellectual Property Organization, , ,
Benzofuran-7-carbaldehyde Raw materials
- 6-bromo-1-benzofuran
- 7-Bromobenzofuran
- 7-Benzofuranmethanol
- Benzaldehyde, 3-(1-propenyl)-2-(1-propenyloxy)-
- 7-iodo-1-benzofuran
Benzofuran-7-carbaldehyde Preparation Products
Benzofuran-7-carbaldehyde Literatura relevante
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
2. Back matter
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95333-14-5)Benzofuran-7-carbaldehyde

Pureza:99%
Cantidad:5g
Precio ($):355.0